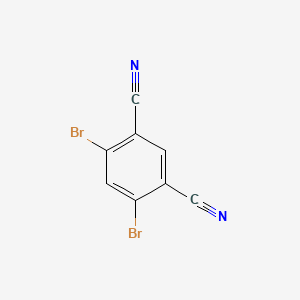

4,6-Dibromoisophthalonitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

4,6-dibromobenzene-1,3-dicarbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H2Br2N2/c9-7-2-8(10)6(4-12)1-5(7)3-11/h1-2H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNBRGBYGUHMQOV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1C#N)Br)Br)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H2Br2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.92 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Precursor Chemistry of 4,6 Dibromoisophthalonitrile

Established Synthetic Pathways and Chemical Transformations to 4,6-Dibromoisophthalonitrile

The synthesis of 4,6-dibromoisophthalonitrile can be approached through two primary strategies: the direct bromination of the isophthalonitrile core or the transformation of pre-functionalized precursors.

One plausible and established method for the synthesis of aryl halides is the Sandmeyer reaction . wikipedia.orgrsc.orgatomfair.com This reaction involves the diazotization of a primary aromatic amine, followed by a copper(I) halide-mediated displacement of the diazonium group with a halogen. In the context of 4,6-dibromoisophthalonitrile, this would necessitate a 4,6-diaminoisophthalonitrile precursor. The diamine would be treated with a diazotizing agent, such as sodium nitrite (B80452) in an acidic medium, to form the corresponding bis-diazonium salt. Subsequent treatment with a copper(I) bromide (CuBr) solution would then yield the target 4,6-dibromoisophthalonitrile. wikipedia.orgorganic-chemistry.orgnih.gov

Table 1: Key Transformations in the Sandmeyer Reaction Pathway

| Step | Reactants | Reagents | Product |

| Diazotization | 4,6-Diaminoisophthalonitrile | NaNO₂, HBr (aq) | 4,6-Bis(diazonium)isophthalonitrile bromide |

| Sandmeyer Bromination | 4,6-Bis(diazonium)isophthalonitrile bromide | CuBr | 4,6-Dibromoisophthalonitrile |

Another viable synthetic route is the electrophilic aromatic bromination of isophthalonitrile (1,3-dicyanobenzene). Aromatic compounds, even those with deactivating substituents like nitrile groups, can undergo bromination in the presence of a Lewis acid catalyst such as iron(III) bromide (FeBr₃). wvu.edumasterorganicchemistry.com The reaction proceeds through the generation of a more potent electrophile from the interaction between bromine (Br₂) and the Lewis acid. This electrophile then attacks the aromatic ring. Given that the nitrile groups are meta-directing, the positions ortho and para to both nitrile groups (positions 4 and 6) are the most likely sites for substitution.

Table 2: Electrophilic Bromination of Isophthalonitrile

| Reactant | Reagents | Catalyst | Product |

| Isophthalonitrile | Bromine (Br₂) | Iron(III) bromide (FeBr₃) | 4,6-Dibromoisophthalonitrile |

Development of Scalable and Efficient Synthetic Protocols for Research and Commercial Applications

For both research and potential commercial applications, the development of scalable and efficient synthetic protocols for 4,6-dibromoisophthalonitrile is crucial. While specific patented or large-scale production methods for this particular compound are not widely documented in publicly available literature, general principles of process optimization in chemical synthesis can be applied.

In the case of electrophilic bromination, scalability would focus on managing the reaction exothermicity and ensuring efficient mixing to prevent localized over-bromination and the formation of byproducts. The choice of solvent is also critical for managing solubility of reactants and products, as well as for facilitating product isolation. Post-reaction work-up to remove the iron catalyst and any unreacted bromine would need to be streamlined for large-scale operations. The development of a robust purification method, such as recrystallization or column chromatography, would be necessary to obtain the product in high purity.

Exploration of Functional Group Interconversions and Derivatizations of the Isophthalonitrile Core

The 4,6-dibromoisophthalonitrile molecule possesses two distinct types of reactive functional groups: the nitrile groups and the bromine atoms. This dual functionality opens up a wide range of possibilities for further chemical modifications and the synthesis of novel derivatives.

Reactions of the Nitrile Groups:

The nitrile groups can undergo a variety of transformations common to this functional group.

Hydrolysis: Under acidic or basic conditions, the nitrile groups can be hydrolyzed to carboxylic acids, yielding 4,6-dibromoisophthalic acid. colab.wschemrxiv.org This transformation provides a route to polyesters and other polymers.

Reduction: The nitrile groups can be reduced to primary amines using strong reducing agents like lithium aluminum hydride (LiAlH₄), which would produce 4,6-dibromo-1,3-bis(aminomethyl)benzene. rsc.orgresearchgate.netyoutube.comnih.gov These diamines could serve as monomers for the synthesis of polyamides and epoxy resins.

Reactions of the Bromine Atoms:

The bromine atoms on the aromatic ring are susceptible to nucleophilic aromatic substitution (SNA_r) reactions, particularly when activated by the electron-withdrawing nitrile groups. nih.govnih.gov

Substitution with Amines: Reaction with primary or secondary amines can lead to the displacement of one or both bromine atoms, providing access to a variety of substituted aminobenzonitriles. youtube.comnih.govyoutube.com These compounds could have applications in the synthesis of dyes and pharmaceuticals.

Substitution with Alkoxides and Thiolates: Nucleophiles such as alkoxides and thiolates can also displace the bromine atoms to form the corresponding ethers and thioethers, respectively. These modifications can be used to tune the electronic and physical properties of the molecule.

The ability to selectively react one type of functional group while leaving the other intact would be a key aspect of the synthetic utility of 4,6-dibromoisophthalonitrile. For instance, the bromine atoms could be displaced first under nucleophilic substitution conditions, followed by transformation of the nitrile groups, or vice versa. This versatility makes 4,6-dibromoisophthalonitrile a potentially valuable building block in organic synthesis.

Applications of 4,6 Dibromoisophthalonitrile in Covalent Organic Frameworks Cofs

Design Principles for Nitrile-Bridged and Halogenated COF Linkers

The design of COFs is a chemistry of precision, where the geometry and functionality of the linkers dictate the framework's architecture and properties. Nitrile-containing linkers, such as 4,6-Dibromoisophthalonitrile, are particularly valuable for creating highly robust frameworks known as Covalent Triazine Frameworks (CTFs). The core design principle involves the irreversible cyclotrimerization of nitrile (-C≡N) groups to form exceptionally stable, nitrogen-rich 1,3,5-triazine (B166579) rings. semanticscholar.orgresearchgate.net

This reaction is a powerful tool for several reasons:

Strong Covalent Linkage: The triazine ring is a planar, aromatic heterocycle that provides strong covalent bonds, leading to materials with remarkable thermal and chemical stability. researchgate.net

Predictable Geometry: The C2 symmetry of dinitrile linkers like 4,6-Dibromoisophthalonitrile typically leads to the formation of 2D layered sheets with hexagonal porosity, resulting in a honeycomb-like (hcb) topology. nih.gov These sheets then stack via van der Waals or π-π interactions to form a 3D structure.

Inherent Functionality: The nitrogen atoms within the triazine rings act as Lewis basic sites, which can be exploited for applications such as catalysis or for anchoring metal ions. ugent.be

The inclusion of halogen atoms, specifically bromine in 4,6-Dibromoisophthalonitrile, introduces additional strategic advantages. The bromine atoms can:

Influence Electronic Properties: As electronegative substituents, they can modify the electron density of the aromatic system, which in turn can tune the bandgap and photophysical properties of the resulting COF.

Serve as Sites for Post-Synthetic Modification: The C-Br bonds can act as synthetic handles for subsequent reactions, such as palladium-catalyzed cross-coupling, allowing for the introduction of new functional groups after the COF has been formed.

Enhance Interlayer Interactions: The size and polarizability of bromine atoms can affect the stacking arrangement of the 2D layers, potentially influencing the material's porosity and stability.

Synthetic Strategies for the Integration of 4,6-Dibromoisophthalonitrile into 2D and 3D COF Architectures

The primary synthetic route for constructing CTFs from nitrile-based linkers like 4,6-Dibromoisophthalonitrile is ionothermal synthesis . semanticscholar.orgrsc.org This method involves the trimerization of nitrile monomers in a molten salt, typically a Lewis acid such as zinc chloride (ZnCl2), at high temperatures, often around 400 °C. nih.govresearchgate.net The molten salt acts as both the solvent and the catalyst for the cyclotrimerization reaction. rsc.org

The typical ionothermal process proceeds as follows:

The nitrile monomer (4,6-Dibromoisophthalonitrile) and the Lewis acid catalyst (e.g., ZnCl2) are mixed in a specific molar ratio, often with an excess of the salt. nih.gov

The mixture is placed in a sealed reaction vessel, such as a quartz ampoule under vacuum, to prevent sublimation of the monomer at high temperatures. rsc.org

The vessel is heated to the target temperature (e.g., 400-600 °C) for an extended period (e.g., 40-72 hours) to allow the cyclotrimerization and framework formation to occur.

After cooling, the resulting solid is washed, typically with dilute hydrochloric acid to remove the salt, followed by water and organic solvents to purify the final CTF product.

While effective, ionothermal synthesis can sometimes yield materials with limited crystallinity due to the irreversible nature of the triazine linkage. semanticscholar.org Alternative strategies that have been developed for CTF synthesis include using strong Brønsted acids like trifluoromethanesulfonic acid (TFMS) as a catalyst, which can sometimes be performed at lower temperatures. nih.gov However, ionothermal synthesis remains the most common approach for producing highly porous and robust CTFs from dinitrile precursors.

Influence of 4,6-Dibromoisophthalonitrile Linkage on COF Topology, Porosity, and Stability

While specific experimental data for a COF synthesized directly from 4,6-Dibromoisophthalonitrile is not prominent in the surveyed literature, its structural impact can be predicted based on the well-established principles of CTF chemistry.

Topology: The bent, C2-symmetric structure of the 4,6-Dibromoisophthalonitrile linker is expected to produce 2D sheets with a hexagonal topology (hcb). The triazine rings would form the vertices of the hexagons, and the dibromophenylene units would act as the connecting edges. These 2D layers would then stack to create a porous 3D material.

Porosity: The porosity of the resulting framework is a direct consequence of this topology. The pore size would be determined by the length of the linker molecule. The Brunauer-Emmett-Teller (BET) surface area, a measure of porosity, is a critical parameter for CTFs. For comparison, CTF-1, synthesized from the linear linker 1,4-dicyanobenzene, has been reported with surface areas ranging from 791 m²/g to over 2400 m²/g depending on the synthetic conditions. semanticscholar.orgresearchgate.net It is expected that a CTF from 4,6-Dibromoisophthalonitrile would exhibit significant porosity, although the exact value would depend on the degree of crystallinity and the efficiency of the pore activation process.

Stability: The key to the stability of CTFs is the triazine linkage formed during synthesis. This covalent bond is exceptionally robust, providing high thermal and chemical stability. A CTF derived from 4,6-Dibromoisophthalonitrile would be expected to be stable at temperatures up to 400-500 °C and resistant to a wide range of common organic solvents, as well as acidic and basic conditions. researchgate.netnih.gov The presence of strong C-Br bonds on the aromatic ring would not detract from this inherent stability.

Table 1: Predicted and Analogous Properties of a 4,6-Dibromoisophthalonitrile-Based CTF

| Property | Predicted Influence/Value | Rationale / Analogous Data |

| Topology | 2D hexagonal (hcb) | Based on the C |

| Linkage | 1,3,5-Triazine | Result of nitrile cyclotrimerization. |

| Porosity | High | Inherent to the porous network structure of CTFs. |

| BET Surface Area | 700 - 2500 m²/g | By analogy with CTFs from similar dinitrile linkers like 1,4-dicyanobenzene (CTF-1). semanticscholar.orgresearchgate.net |

| Thermal Stability | > 400 °C | Characteristic of the highly stable triazine linkage. bldpharm.com |

| Chemical Stability | High | Resistant to common solvents, acid, and base due to robust covalent bonds. nih.gov |

Functional Properties and Potential Applications of 4,6-Dibromoisophthalonitrile-Derived COFs in Advanced Materials Science

The unique combination of a nitrogen-rich triazine framework and halogen functionalization in a COF derived from 4,6-Dibromoisophthalonitrile suggests a range of advanced applications.

Photocatalysis: The conjugated π-system of CTFs allows them to absorb light and act as semiconductor materials. These materials are actively being explored for photocatalytic applications, including hydrogen evolution from water, CO2 reduction, and the degradation of organic pollutants. rsc.orgmdpi.com The electron-withdrawing nature of the bromine atoms and the triazine ring could create a donor-acceptor (D-A) type structure, which is known to promote the separation of photogenerated electron-hole pairs, a key factor for efficient photocatalysis. mdpi.com

Gas Storage and Separation: The high porosity, large surface area, and tunable pore chemistry of CTFs make them excellent candidates for gas storage (e.g., hydrogen, methane) and the separation of gases like carbon dioxide. semanticscholar.orgnih.gov The nitrogen-rich pores of a triazine-based framework can exhibit favorable interactions with CO2, enhancing its selective capture from flue gas or air.

Heterogeneous Catalysis: The inherent stability of the framework allows it to be used as a robust support for catalytically active metal nanoparticles. ugent.be The nitrogen atoms in the triazine rings can act as coordination sites to anchor metal ions or complexes, creating single-site heterogeneous catalysts with high efficiency and recyclability. ugent.be

Sensing: The electronic properties of COFs can be modulated by the presence of guest molecules within their pores. This has led to their use as chemical sensors, for instance, in the detection of explosives or volatile organic compounds through mechanisms like fluorescence quenching. researchgate.net

Integration of 4,6 Dibromoisophthalonitrile in Organic Opto /optoelectronic Materials

Role as a Monomeric Unit in the Synthesis of Organic Semiconductor Materials

As a monomeric unit, 4,6-Dibromoisophthalonitrile imparts distinct characteristics to the resulting organic semiconductor materials. The electron-deficient nature of the isophthalonitrile core allows for the creation of polymers with low-lying Lowest Unoccupied Molecular Orbital (LUMO) energy levels. This is a critical factor in designing n-type and ambipolar organic semiconductors, which are essential for the fabrication of complementary circuits and for improving the efficiency of organic solar cells.

The bromine substituents serve as reactive sites for polymerization, allowing for the incorporation of this acceptor unit into a polymer backbone alongside various electron-donating (donor) monomers. This D-A architecture is a powerful strategy for narrowing the bandgap of the resulting polymer, which in turn enhances its ability to absorb light in the visible and near-infrared regions of the electromagnetic spectrum—a key requirement for efficient OPVs.

Polymerization Strategies Employing 4,6-Dibromoisophthalonitrile for Conjugated Systems

The synthesis of conjugated polymers incorporating 4,6-Dibromoisophthalonitrile predominantly relies on palladium-catalyzed cross-coupling reactions. These methods have become indispensable in the field of polymer chemistry for their efficiency and tolerance to a wide range of functional groups.

Two of the most prominent polymerization strategies are:

Suzuki Coupling Polymerization: This versatile method involves the reaction of the dibrominated monomer with a comonomer bearing two boronic acid or boronic ester groups. The reaction is catalyzed by a palladium complex in the presence of a base. Suzuki coupling is widely favored due to its mild reaction conditions and the commercial availability of a diverse array of boronic acid derivatives, enabling the synthesis of a vast library of D-A copolymers.

Sonogashira Coupling Polymerization: This reaction creates carbon-carbon bonds between the dibrominated monomer and a comonomer containing two terminal alkyne functionalities. The process is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base. The resulting polymers feature alternating arylene and ethynylene units in their backbone, which can influence the material's rigidity, solubility, and electronic properties.

These polymerization techniques allow for precise control over the polymer's chemical structure, molecular weight, and, consequently, its optoelectronic properties.

Elucidation of Structure-Property Relationships in 4,6-Dibromoisophthalonitrile-Containing Polymers for Electronic Applications

The electronic and photophysical properties of polymers containing 4,6-Dibromoisophthalonitrile are intrinsically linked to their molecular structure. By systematically varying the donor comonomer paired with the 4,6-Dibromoisophthalonitrile acceptor, researchers can meticulously tune the polymer's performance in electronic devices.

Key structure-property relationships include:

Choice of Donor Unit: The electron-donating strength of the comonomer directly influences the energy of the Highest Occupied Molecular Orbital (HOMO) of the resulting polymer. A stronger donor will raise the HOMO level, leading to a smaller bandgap and a red-shift in the polymer's absorption spectrum. This tunability is critical for matching the absorption profile of the polymer to the solar spectrum in OPV applications.

Solubilizing Side Chains: The introduction of flexible alkyl or alkoxy side chains onto the polymer backbone is essential for ensuring solubility in common organic solvents. This is a prerequisite for solution-based processing techniques, such as spin-coating and printing, which are key to the low-cost fabrication of large-area organic electronic devices. The length and branching of these side chains can also influence the polymer's morphology and solid-state packing, thereby affecting device performance.

The systematic investigation of these structure-property relationships is fundamental to the rational design of new and improved organic semiconductor materials based on the 4,6-Dibromoisophthalonitrile building block.

Advanced Spectroscopic and Chromatographic Characterization of 4,6 Dibromoisophthalonitrile and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as an indispensable tool for the unambiguous structural determination of 4,6-Dibromoisophthalonitrile. Both ¹H (proton) and ¹³C (carbon-13) NMR are utilized to map the chemical environment of each atom within the molecule, providing definitive confirmation of its constitution.

In a typical ¹H NMR spectrum of 4,6-Dibromoisophthalonitrile, the aromatic protons exhibit distinct chemical shifts influenced by the electron-withdrawing nature of the nitrile groups and the bromine atoms. The symmetry of the molecule results in simplified spectra. For instance, the proton situated between the two bromine atoms would appear at a different chemical shift compared to the proton between a bromine atom and a nitrile group.

¹³C NMR spectroscopy provides further structural detail by identifying each unique carbon atom in the molecule. The carbon atoms of the nitrile groups (C≡N) are typically observed in the 115-120 ppm range, while the bromine-substituted aromatic carbons and the unsubstituted aromatic carbons resonate at characteristic positions in the aromatic region of the spectrum. The precise chemical shifts are crucial for confirming the substitution pattern on the benzene (B151609) ring.

Table 1: Representative NMR Data for Aromatic Nitriles (Note: Specific data for 4,6-Dibromoisophthalonitrile is not publicly available. This table illustrates typical chemical shift ranges for related structures.)

| Nucleus | Functional Group | Typical Chemical Shift (ppm) |

| ¹H | Aromatic (Ar-H) | 7.0 - 8.5 |

| ¹³C | Aromatic (Ar-C) | 120 - 150 |

| ¹³C | Nitrile (C≡N) | 115 - 120 |

| ¹³C | Carbon-Bromine (C-Br) | 110 - 130 |

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) for Purity Assessment and Reaction Monitoring

High-Performance Liquid Chromatography (HPLC) and its advanced counterpart, Ultra-Performance Liquid Chromatography (UPLC), are critical for determining the purity of 4,6-Dibromoisophthalonitrile and for monitoring the progress of reactions involving this compound. These techniques separate components of a mixture based on their differential interactions with a stationary phase and a mobile phase.

For purity assessment, a sample of 4,6-Dibromoisophthalonitrile is dissolved in a suitable solvent and injected into the HPLC or UPLC system. A reversed-phase column, such as a C18, is commonly employed, with a mobile phase typically consisting of a mixture of water and an organic solvent like acetonitrile or methanol. The compound's purity is determined by the area of its corresponding peak in the chromatogram relative to the total area of all peaks. A high-purity sample will exhibit a single, sharp peak.

During the synthesis of derivatives from 4,6-Dibromoisophthalonitrile, HPLC and UPLC are invaluable for reaction monitoring. Small aliquots of the reaction mixture can be analyzed at different time intervals to track the consumption of the starting material and the formation of the desired product. This allows for the optimization of reaction conditions such as temperature, time, and catalyst loading to maximize yield and minimize the formation of byproducts. The rapid analysis times offered by UPLC are particularly advantageous for this purpose.

Table 2: Typical HPLC/UPLC Parameters for Analysis of Brominated Aromatic Compounds

| Parameter | Description |

| Column | Reversed-phase C18 or C8, 2.1-4.6 mm ID, 50-150 mm length |

| Mobile Phase | Gradient or isocratic elution with Acetonitrile/Water or Methanol/Water, often with additives like formic acid. |

| Flow Rate | 0.2 - 1.0 mL/min for UPLC; 0.5 - 2.0 mL/min for HPLC |

| Detection | UV-Vis at a wavelength where the nitrile and aromatic rings absorb (e.g., 254 nm). |

| Retention Time | Dependent on the specific compound and conditions, used for identification and quantification. |

Liquid Chromatography-Mass Spectrometry (LC-MS) for Molecular Confirmation and Fragmentation Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC or UPLC with the sensitive detection and molecular weight determination capabilities of mass spectrometry. This hyphenated technique is a powerful tool for confirming the identity of 4,6-Dibromoisophthalonitrile and for elucidating the structure of its derivatives and any potential impurities.

Following chromatographic separation, the analyte is introduced into the mass spectrometer's ion source, where it is ionized. Techniques like electrospray ionization (ESI) are commonly used. The mass analyzer then measures the mass-to-charge ratio (m/z) of the resulting ions. For 4,6-Dibromoisophthalonitrile, the molecular ion peak would correspond to its calculated molecular weight, providing strong evidence of its presence. The characteristic isotopic pattern of bromine (approximately a 1:1 ratio of ⁷⁹Br and ⁸¹Br) would result in a distinctive pattern for the molecular ion, further confirming the presence of two bromine atoms.

Tandem mass spectrometry (MS/MS) can be used for fragmentation analysis. The molecular ion is selected and fragmented, and the m/z ratios of the resulting fragment ions are measured. The fragmentation pattern provides valuable information about the molecule's structure, helping to distinguish it from isomers and to identify unknown byproducts or derivatives formed in a reaction.

Other Relevant Analytical Methodologies Employed in Materials Research

In the context of materials research, where 4,6-Dibromoisophthalonitrile may serve as a building block for polymers or functional materials, several other analytical techniques are relevant for characterizing the final products.

Fourier-Transform Infrared (FTIR) Spectroscopy: This technique is used to identify functional groups. For derivatives of 4,6-Dibromoisophthalonitrile, one would look for the characteristic C≡N stretching vibration (around 2220-2260 cm⁻¹) and vibrations associated with the aromatic ring and any newly introduced functional groups.

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a material as a function of temperature. It is crucial for assessing the thermal stability of polymers and materials derived from 4,6-Dibromoisophthalonitrile, which is an important property for many applications.

Differential Scanning Calorimetry (DSC): DSC is used to study the thermal transitions of a material, such as melting point, glass transition temperature, and crystallization behavior. This is vital for understanding the processing and performance characteristics of polymeric materials.

X-ray Diffraction (XRD): For crystalline derivatives or materials, XRD provides information about the crystal structure and the degree of crystallinity. This can significantly influence the mechanical and optical properties of the material.

These techniques, in conjunction with the spectroscopic and chromatographic methods detailed above, provide a comprehensive analytical framework for the characterization of 4,6-Dibromoisophthalonitrile and its derivatives in the field of materials science.

Theoretical and Computational Investigations on 4,6 Dibromoisophthalonitrile Based Systems

Electronic Structure Calculations and Frontier Molecular Orbital Theory for Reactivity and Properties

Theoretical investigations into the electronic structure of 4,6-Dibromoisophthalonitrile would provide fundamental insights into its reactivity and potential applications. Density Functional Theory (DFT) is a powerful and widely used computational method for such analyses.

At the core of understanding a molecule's reactivity from a computational standpoint is Frontier Molecular Orbital (FMO) theory. This theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a crucial parameter for determining the molecule's kinetic stability, chemical reactivity, and electronic properties.

A hypothetical table of calculated electronic properties for 4,6-Dibromoisophthalonitrile, derived from a DFT study, is presented below to illustrate the type of data that would be generated.

Table 1: Hypothetical Electronic Properties of 4,6-Dibromoisophthalonitrile

| Property | Value | Significance |

|---|---|---|

| HOMO Energy | (Value in eV) | Indicates electron-donating ability. |

| LUMO Energy | (Value in eV) | Indicates electron-accepting ability. |

| HOMO-LUMO Gap | (Value in eV) | Relates to chemical reactivity and electronic transitions. |

| Ionization Potential | (Value in eV) | Energy required to remove an electron. |

| Electron Affinity | (Value in eV) | Energy released upon gaining an electron. |

Note: The values in this table are placeholders and would need to be determined through actual quantum chemical calculations.

By analyzing the distribution of the HOMO and LUMO across the molecular structure, researchers could predict the most likely sites for electrophilic and nucleophilic attack, respectively. This information is invaluable for designing and predicting the outcomes of chemical reactions involving 4,6-Dibromoisophthalonitrile.

Computational Modeling of Polymerization Mechanisms and Material Growth

The presence of two nitrile groups and two bromine atoms on the aromatic ring of 4,6-Dibromoisophthalonitrile suggests its potential as a monomer for the synthesis of novel polymers. Computational modeling can be employed to investigate the mechanisms of polymerization and the subsequent growth of materials.

For instance, DFT calculations can be used to model the reaction pathways of various polymerization reactions, such as polycondensation or cross-coupling reactions. By calculating the activation energies and reaction energies for different proposed mechanisms, the most energetically favorable pathway can be identified. This can help in optimizing reaction conditions and choosing appropriate catalysts.

Furthermore, molecular dynamics (MD) simulations could be utilized to model the self-assembly and growth of polymeric materials derived from this monomer. MD simulations track the movement of atoms and molecules over time, providing insights into the morphology and structure of the resulting material at the nanoscale. This would be crucial for understanding how the molecular structure of the monomer influences the bulk properties of the polymer.

Prediction of Material Properties and Design of Novel Architectures Incorporating the Isophthalonitrile Core

A significant advantage of computational chemistry is its ability to predict the properties of materials before they are synthesized in the laboratory. For polymers and other materials derived from 4,6-Dibromoisophthalonitrile, a range of properties could be predicted using computational methods.

These properties include:

Mechanical Properties: Young's modulus, tensile strength, and flexibility can be estimated from simulations of the material's response to applied stress.

Thermal Properties: Glass transition temperature and thermal stability can be predicted by simulating the material's behavior at different temperatures.

Optical and Electronic Properties: The refractive index, absorption and emission spectra, and charge transport properties can be calculated to assess the material's potential for use in electronic and optoelectronic devices.

By systematically modifying the structure of the 4,6-Dibromoisophthalonitrile core in silico (e.g., by replacing the bromine atoms with other functional groups) and calculating the properties of the resulting virtual materials, researchers can engage in the rational design of novel architectures with desired functionalities. This computational pre-screening can significantly accelerate the discovery and development of new materials.

Emerging Research Frontiers and Future Prospects of 4,6 Dibromoisophthalonitrile

Exploration of Diverse Chemical Transformations and Novel Derivatizations

The reactivity of 4,6-Dibromoisophthalonitrile is primarily dictated by its two key functional groups: the bromine atoms and the nitrile moieties. These sites offer avenues for a wide array of chemical transformations, paving the way for a diverse range of novel derivatives with tailored properties.

The bromine atoms are susceptible to various cross-coupling reactions, a cornerstone of modern organic synthesis. Reactions such as Suzuki, Stille, and Sonogashira-Hagihara cross-coupling could be employed to introduce a vast array of organic substituents. researchgate.net This functionalization would allow for the precise tuning of the electronic and steric properties of the resulting molecules. For instance, the introduction of electron-donating or electron-withdrawing groups could modulate the compound's optical and electronic characteristics, making it a candidate for optoelectronic applications.

Furthermore, the bromine atoms can undergo nucleophilic aromatic substitution (SNAr) reactions. nih.govnih.govrsc.orgmdpi.comnsf.gov Although the benzene (B151609) ring is not strongly activated towards SNAr, under appropriate conditions with potent nucleophiles, the bromine atoms could be displaced to introduce new functionalities. This approach could be particularly useful for the synthesis of polymers and network structures.

The nitrile groups also offer a rich landscape for chemical modification. They can be hydrolyzed to carboxylic acids, reduced to amines, or undergo cycloaddition reactions to form heterocyclic structures. The trimerization of nitrile groups is a well-established method for the synthesis of triazine-based covalent organic frameworks (COFs), which are known for their high thermal and chemical stability. nih.gov This suggests that 4,6-Dibromoisophthalonitrile could serve as a valuable monomer for the construction of novel COFs with unique pore environments and functionalities.

Interactive Table: Potential Chemical Transformations of 4,6-Dibromoisophthalonitrile

| Functional Group | Reaction Type | Potential Reagents | Potential Products |

| Bromine Atoms | Suzuki Coupling | Arylboronic acids | Biaryls, Conjugated systems |

| Stille Coupling | Organostannanes | Functionalized aromatics | |

| Sonogashira Coupling | Terminal alkynes | Aryl alkynes, π-conjugated systems | |

| Nucleophilic Aromatic Substitution | Amines, Alkoxides, Thiolates | Substituted isophthalonitriles | |

| Nitrile Groups | Hydrolysis | Acid or Base | 4,6-Dibromoisophthalic acid |

| Reduction | Reducing agents (e.g., LiAlH4) | 4,6-Dibromo-1,3-bis(aminomethyl)benzene | |

| Cyclotrimerization | Lewis acids (e.g., ZnCl2) | Triazine-linked porous polymers |

Potential Applications Beyond Current Material Paradigms

While the primary anticipated application of 4,6-Dibromoisophthalonitrile lies in the synthesis of porous organic polymers, its unique substitution pattern opens doors to other advanced material paradigms.

The derivatization of 4,6-Dibromoisophthalonitrile could lead to the development of novel materials with interesting optoelectronic properties. The introduction of chromophoric and fluorophoric moieties through cross-coupling reactions could result in compounds suitable for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and chemical sensors. The presence of heavy bromine atoms could also induce phosphorescence, making these derivatives interesting for applications in photodynamic therapy and bioimaging.

Furthermore, polymers derived from 4,6-Dibromoisophthalonitrile could find use in gas separation and storage. researchgate.netmdpi.comresearchgate.net The rigid and porous nature of COFs and other porous organic polymers synthesized from this monomer could allow for selective adsorption of specific gases. The nitrile groups within the polymer framework could act as binding sites for gases like carbon dioxide, enhancing selectivity.

The introduction of specific functional groups could also lead to applications in catalysis. For example, the incorporation of metal-coordinating ligands could result in heterogeneous catalysts for various organic transformations. The porous nature of the polymeric support would allow for easy separation and recycling of the catalyst.

Challenges and Opportunities in Scalable Synthesis and Industrial Implementation for Advanced Materials

The successful translation of 4,6-Dibromoisophthalonitrile from a laboratory curiosity to an industrially relevant building block for advanced materials hinges on overcoming several challenges and capitalizing on key opportunities.

A primary challenge lies in the development of a cost-effective and scalable synthesis route for 4,6-Dibromoisophthalonitrile itself. While laboratory-scale syntheses may be achievable, transitioning to a large-scale, economically viable process will require optimization of reaction conditions, purification methods, and waste reduction. nih.gov

The polymerization and derivatization reactions of 4,6-Dibromoisophthalonitrile also present challenges. Achieving high yields, controlling polymer morphology, and ensuring batch-to-batch consistency are crucial for the reliable production of high-performance materials. For instance, in the synthesis of COFs, achieving high crystallinity is often a significant hurdle. mdpi.com

Despite these challenges, significant opportunities exist. The modular nature of the derivatization reactions allows for the creation of a large library of compounds with diverse properties from a single precursor. This "platform chemical" approach could attract industrial interest for the development of a range of specialized materials.

Furthermore, the potential for creating highly stable and robust materials, such as triazine-based COFs, is a significant advantage. Materials that can withstand harsh chemical and thermal environments are highly sought after in various industrial applications, including catalysis, separations, and electronics.

Q & A

Q. What are the optimal synthetic routes for 4,6-Dibromoisophthalonitrile, and how can reaction yields be improved?

Methodological Answer: A validated synthesis involves reacting hydroquinone with 4,6-Dibromoisophthalonitrile under inert conditions (argon atmosphere) in DMF at 90°C for 12 hours, yielding 45% of the target product after precipitation and purification . To optimize yields:

- Control stoichiometry : Excess hydroquinone (4:1 molar ratio) ensures complete substitution.

- Purification : Use ethyl acetate for extraction and MgSO₄ for drying to minimize impurities.

- Temperature modulation : Lower temperatures (e.g., 70°C) may reduce side reactions but require extended reaction times.

Q. Table 1: Key Synthesis Parameters

| Parameter | Condition | Impact on Yield |

|---|---|---|

| Solvent | DMF | High polarity enhances reactivity |

| Temperature | 90°C | Faster kinetics but risk of decomposition |

| Reaction Time | 12 h | Critical for complete substitution |

Q. How can researchers characterize 4,6-Dibromoisophthalonitrile and its derivatives?

Methodological Answer:

- NMR spectroscopy : ¹H-NMR (DMSO-d₆) shows distinct aromatic proton signals at δ 8.55 ppm (singlet, 1H) and δ 9.59 ppm (singlet, 2H) for substitution patterns .

- IR spectroscopy : Peaks at 2235 cm⁻¹ confirm nitrile groups, while 1599 cm⁻¹ indicates aromatic C=C stretching .

- Mass spectrometry : ESI-MS ([M-H]⁻ at m/z 343.0741) validates molecular weight .

- Thermal analysis : Decomposition at 244°C suggests limited thermal stability under high-temperature applications .

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity of nucleophilic substitution in 4,6-Dibromoisophthalonitrile?

Methodological Answer: The bromine substituents at the 4- and 6-positions activate the aromatic ring for nucleophilic attack due to their strong electron-withdrawing effects. Comparative studies with analogs (e.g., 4,6-Difluoroisophthalonitrile ) show that bromine’s larger atomic radius enhances steric hindrance, directing substitution to the less hindered 2-position. Computational DFT studies can model charge distribution and transition states to predict regioselectivity.

Q. Table 2: Substituent Effects on Reactivity

| Substituent | Electron Effect | Steric Hindrance | Preferred Site |

|---|---|---|---|

| Br | Strong EWG | High | 2-position |

| F | Moderate EWG | Low | 2-/4-positions |

Q. How does 4,6-Dibromoisophthalonitrile participate in cycloaddition reactions, and how do its electronic properties compare to nitro-substituted analogs?

Methodological Answer: While not directly studied, 4,6-Dibromoisophthalonitrile’s electron-deficient aromatic system (due to Br and CN groups) suggests potential as a dienophile in inverse electron-demand Diels-Alder (IEDDA) reactions. Contrast this with nitro-substituted systems (e.g., DNBF in ), where nitro groups provide stronger activation for normal electron-demand Diels-Alder (NEDDA) reactions . Key differences:

- Electronic activation : Br is less electron-withdrawing than NO₂, reducing IEDDA reactivity.

- Kinetic vs. thermodynamic control : Bromine’s steric bulk may favor kinetic products, unlike nitro groups that stabilize thermodynamic adducts.

Q. What strategies mitigate decomposition during high-temperature applications of 4,6-Dibromoisophthalonitrile?

Methodological Answer: Decomposition at 244°C limits its use in high-temperature syntheses. Mitigation strategies include:

- Stabilizers : Add radical scavengers (e.g., BHT) to inhibit degradation.

- Solvent choice : High-boiling solvents like DMSO reduce localized overheating.

- Atmosphere control : Conduct reactions under nitrogen to prevent oxidative decomposition.

Q. How can computational modeling guide the design of 4,6-Dibromoisophthalonitrile-based polymers?

Methodological Answer:

- DFT calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) to assess suitability for conductive polymers.

- Molecular dynamics (MD) : Simulate polymer chain packing and stability.

- Comparative studies : Use analogs like 4,6-Difluoroisophthalonitrile to benchmark bromine’s impact on crystallinity and mechanical strength.

Q. What analytical methods resolve contradictions in purity assessments of 4,6-Dibromoisophthalonitrile?

Methodological Answer:

- HPLC-MS : Detects trace impurities (e.g., residual hydroquinone) with a C18 column and acetonitrile/water gradient.

- X-ray crystallography : Resolves structural ambiguities, as demonstrated for related adducts in .

- TGA-DSC : Correlates thermal events (e.g., melting, decomposition) with purity thresholds.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.